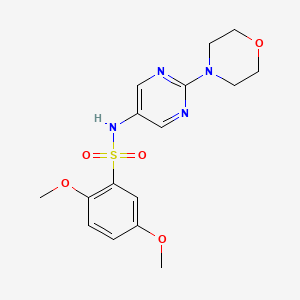

2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide” is a complex organic molecule that contains a benzenesulfonamide moiety, a pyrimidine ring, and a morpholine ring . Benzenesulfonamides are known for their wide range of biological activities, including antibacterial properties. Pyrimidines are basic aromatic heterocyclic organic compounds similar to pyridine and benzene .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the benzenesulfonamide moiety with the pyrimidine and morpholine rings .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the sulfonamide group could potentially undergo hydrolysis, and the pyrimidine ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar groups in the molecule, and its melting and boiling points would be influenced by the size and shape of the molecule .Scientific Research Applications

Synthesis and Biological Evaluation

- Novel sulfonamide derivatives have been synthesized to explore their potential in treating diseases like tuberculosis. For example, a study focused on synthesizing N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides showed promising activity against Mycobacterium tuberculosis, highlighting the significance of the benzo[1,3]dioxol moiety and the 4-morpholinyl-4-phenyl moiety for potency (Ghorab et al., 2017).

Antioxidant and Enzyme Inhibitory Profile

- Benzenesulfonamides incorporating 1,3,5-triazine moieties have been investigated for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These compounds showed moderate antioxidant activity and significant enzyme inhibition, suggesting potential for treating diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Carbonic Anhydrase Inhibition for Anticancer Therapy

- A series of ureido benzenesulfonamides incorporating triazine moieties were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA IX, a target for anticancer agents. Some compounds showed potent inhibition with sub-nanomolar Ki values, indicating their potential as anticancer agents (Lolak et al., 2019).

Molecular Docking and Anti-Breast Cancer Activity

- A novel compound synthesized for anti-breast cancer activity showed promising results in molecular docking studies and MTT assays against MCF-7 breast cancer cell lines. The study emphasizes the importance of morpholine-substituted β-diketone structures in designing effective anti-cancer agents (Kumar et al., 2020).

Pharmacokinetic and Metabolism Studies

- Research on JM6, a compound structurally related to the queried chemical, indicated that it is not a prodrug for Ro-61-8048, a kynurenine 3-monooxygenase (KMO) inhibitor. This study provides insight into the metabolism and pharmacokinetics of similar compounds, which is crucial for drug development (Beconi et al., 2012).

Mechanism of Action

Target of Action

The primary target of 2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is Tissue-Nonspecific Alkaline Phosphatase (TNAP) . TNAP is an enzyme that plays a crucial role in the process of mineralization, a critical process in the development and maintenance of bone and teeth .

Mode of Action

This compound acts as a potent reversible inhibitor against TNAP activity . It binds to the active site of the enzyme, thereby preventing it from catalyzing its substrate . This results in the inhibition of the enzyme’s function and subsequent effects on the biological processes it is involved in .

Biochemical Pathways

The inhibition of TNAP affects the mineralization process, a biochemical pathway crucial for the development and maintenance of bone and teeth . By inhibiting TNAP, this compound can potentially influence the balance of phosphate and pyrophosphate, two key components involved in the mineralization process .

Result of Action

The inhibition of TNAP by this compound can lead to changes in the mineralization process. This could potentially have effects at the molecular and cellular level, influencing the development and maintenance of bone and teeth .

Safety and Hazards

Properties

IUPAC Name |

2,5-dimethoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O5S/c1-23-13-3-4-14(24-2)15(9-13)26(21,22)19-12-10-17-16(18-11-12)20-5-7-25-8-6-20/h3-4,9-11,19H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTTXYHPDWENRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CN=C(N=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(pyrrolidine-1-carbonyl)thiophen-2-yl]-1,3-benzothiazole](/img/structure/B2466760.png)

![ethyl 5-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2466765.png)

![6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2466767.png)

![((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)trimethylsilane (racemic)](/img/structure/B2466768.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2466770.png)

![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2466771.png)

![(1R,3R,4S,6S)-4-[(tert-butoxycarbonyl)amino]-4,7,7-trimethylbicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2466773.png)

![(Z)-4-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2466775.png)

![3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2466776.png)

![3-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2466780.png)

![9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2466781.png)